Cas no 888447-90-3 (3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)

3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic small-molecule compound featuring a benzofuran core substituted with an acrylamide moiety and a 3,4-dimethoxyphenyl carboxamide group. This structure confers potential bioactivity, particularly in medicinal chemistry applications, due to its ability to interact with biological targets through hydrogen bonding and π-π stacking. The presence of the α,β-unsaturated carbonyl group (acrylamide) may enhance reactivity in Michael addition reactions, while the dimethoxyphenyl substituent could influence solubility and binding affinity. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery or as a scaffold for further functionalization. The compound is typically characterized by HPLC, NMR, and mass spectrometry for purity and structural confirmation.
3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide structure
888447-90-3 structure
Product Name:3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
CAS No:888447-90-3
MF:C21H20N2O5
MW:380.393905639648
CID:5969130
PubChem ID:7501991
Update Time:2025-10-19

3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 2-Benzofurancarboxamide, N-(3,4-dimethoxyphenyl)-3-[(1-oxo-2-buten-1-yl)amino]-
    • 3-[(2E)-but-2-enamido]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • 888447-90-3
    • AKOS024617332
    • (E)-3-(but-2-enamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide
    • 3-[[(E)-but-2-enoyl]amino]-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
    • F1883-1236
    • AB00677304-01
    • Inchi: 1S/C21H20N2O5/c1-4-7-18(24)23-19-14-8-5-6-9-15(14)28-20(19)21(25)22-13-10-11-16(26-2)17(12-13)27-3/h4-12H,1-3H3,(H,22,25)(H,23,24)
    • InChI Key: NZPPDOPMADIXAG-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C=CC)=C1C(NC1=CC=C(OC)C(OC)=C1)=O

Computed Properties

  • Exact Mass: 380.13722174g/mol
  • Monoisotopic Mass: 380.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 581
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 89.8Ų

Experimental Properties

  • Density: 1.298±0.06 g/cm3(Predicted)
  • Boiling Point: 522.3±50.0 °C(Predicted)
  • pka: 11.11±0.70(Predicted)

3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide Pricemore >>

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Additional information on 3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide

Recent Advances in the Study of 3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888447-90-3)

The compound 3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888447-90-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.

Recent studies have highlighted the compound's unique structural features, which include a benzofuran core linked to a 3,4-dimethoxyphenyl group via an amide bond. This configuration is believed to contribute to its bioactivity, particularly in modulating specific signaling pathways. Researchers have employed advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, to optimize the yield and purity of this compound, ensuring its suitability for further pharmacological evaluation.

In vitro and in vivo studies have demonstrated promising results, with 3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide exhibiting potent inhibitory effects on key enzymes involved in inflammatory and proliferative diseases. For instance, recent findings suggest that this compound selectively targets cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), making it a potential candidate for treating conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).

Further investigations into the compound's pharmacokinetic properties have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability. Researchers are currently exploring prodrug strategies and structural modifications to enhance its bioavailability and reduce potential off-target effects. These efforts are supported by computational modeling and molecular docking studies, which provide insights into the compound's binding interactions with target proteins.

The therapeutic potential of 3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide extends beyond anti-inflammatory applications. Preliminary data indicate its efficacy in modulating oxidative stress and apoptosis pathways, suggesting potential utility in neurodegenerative diseases and cancer therapy. However, comprehensive preclinical and clinical studies are required to validate these findings and assess the compound's safety profile.

In conclusion, the compound 3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CAS: 888447-90-3) represents a promising scaffold for drug development, with multifaceted biological activities. Continued research efforts are essential to fully elucidate its mechanisms of action and translate these findings into clinically viable therapeutics. This brief underscores the importance of interdisciplinary collaboration in advancing the understanding and application of this compound in the chemical biology and pharmaceutical industries.

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